molecular formula C9H5BrFNO B13112287 3-Acetyl-4-bromo-2-fluorobenzonitrile

3-Acetyl-4-bromo-2-fluorobenzonitrile

Cat. No.: B13112287
M. Wt: 242.04 g/mol
InChI Key: ISORSGRBBVZLRA-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromo-2-fluorobenzonitrile is a halogenated aromatic compound with the molecular formula C₉H₅BrFNO. Its structure features a nitrile group (-CN), an acetyl group (-COCH₃), bromine (Br) at position 4, and fluorine (F) at position 2 on a benzene ring (see Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, agrochemical research, and materials science. The acetyl group enhances electrophilic reactivity, while the electron-withdrawing nitrile and halogens (Br, F) stabilize intermediates in cross-coupling reactions .

Properties

IUPAC Name

3-acetyl-4-bromo-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c1-5(13)8-7(10)3-2-6(4-12)9(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISORSGRBBVZLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from 2-fluoroaniline. One common method includes:

Industrial Production Methods

Industrial production methods for 3-Acetyl-4-bromo-2-fluorobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-bromo-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.

    Oxidation: 3-Acetyl-4-bromo-2-fluorobenzoic acid.

    Reduction: 3-Hydroxy-4-bromo-2-fluorobenzonitrile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-4-bromo-2-fluorobenzonitrile involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the bromo or fluoro substituents are replaced by nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Differences from Target Compound Reactivity/Applications References
3-Acetyl-4-fluorobenzonitrile Acetyl (3), F (4), -CN Lacks bromine; reduced steric bulk Moderate anticancer activity
4-Bromo-3-fluorobenzonitrile Br (4), F (3), -CN Lacks acetyl group; different F position Intermediate for pesticides/dyes
3-Bromo-4-fluoro-2-hydroxybenzonitrile Br (3), F (4), -OH, -CN Hydroxyl group replaces acetyl; polar Antioxidant potential
4-Bromo-2-fluoro-5-methylbenzonitrile Br (4), F (2), -CH₃ (5), -CN Methyl instead of acetyl; altered lipophilicity Material science applications
2-(3-Bromo-4-fluorophenyl)acetonitrile Br (3), F (4), -CH₂CN Acetonitrile side chain vs. acetyl Cross-coupling reactions

Reactivity and Functional Group Influence

  • Acetyl Group : The acetyl group at position 3 in 3-Acetyl-4-bromo-2-fluorobenzonitrile enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, analogs lacking the acetyl group (e.g., 4-Bromo-3-fluorobenzonitrile ) exhibit slower SNAr kinetics but greater stability in basic conditions.
  • Halogen Positioning : Bromine at position 4 and fluorine at position 2 create a meta-directing effect, guiding reactions to position 5 or 4. This contrasts with 3-Bromo-4-fluoro-2-hydroxybenzonitrile , where hydroxyl group ortho to nitrile increases hydrogen-bonding capacity.
  • Nitrile Group : The -CN group stabilizes intermediates in Suzuki-Miyaura couplings, a feature shared with 2-(3-Bromo-4-fluorophenyl)acetonitrile . However, the acetyl group in the target compound allows additional reactivity, such as condensation reactions.

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